molecular formula C12H11NO3 B171308 Ethyl 5-phenyloxazole-2-carboxylate CAS No. 13575-16-1

Ethyl 5-phenyloxazole-2-carboxylate

Cat. No. B171308
CAS RN: 13575-16-1
M. Wt: 217.22 g/mol
InChI Key: LRQAQFQUJNFEDT-UHFFFAOYSA-N
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Description

Ethyl 5-phenyloxazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 .


Synthesis Analysis

The synthesis of Ethyl 5-phenyloxazole-2-carboxylate involves the reaction of 2-amino-1-phenylethanone hydrochloride and ethyl 2-chloro-2-oxoacetate in dichloromethane at 0°C . Triethylamine is added to this mixture .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5-phenyl-1,3-oxazole-2-carboxylate . The InChI code is 1S/C12H11NO3/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-phenyloxazole-2-carboxylate has a molecular weight of 217.22 . Its molecular formula is C12H11NO3 .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 2-aminooxazole-5-carboxylate, a derivative of Ethyl 5-phenyloxazole-2-carboxylate, has been studied for its crystal structure. The structure consists of planar sheets connected by intermolecular hydrogen bonding, with interactions between the sheets limited to dipole–dipole interactions. This research aids in understanding the molecular geometry and interactions of such compounds (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Synthesis and Structure Confirmation

Ethyl 5-phenyloxazole-2-carboxylate derivatives have been synthesized and their structures confirmed through spectroscopic methods. This research contributes to the field of organic chemistry, particularly in understanding the synthesis and structural properties of oxazole derivatives (Benoiton, Hudecz, & Chen, 2009).

Antimicrobial Studies

Modified derivatives of Ethyl 5-phenyloxazole-2-carboxylate have been synthesized and tested for antimicrobial activities against various bacterial and fungal strains. This research is significant for developing potential new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Bifunctionalized Compound Synthesis

The synthesis of bifunctionalized 5-phenyloxazole derivatives is a key area of research. These compounds have been prepared efficiently and offer potential in various chemical transformation applications (Couture, Grandclaudon, Hoarau, Cornet, Hénichart, & Houssin, 2002).

Photophysical Properties and Protein Interaction

Studies on novel derivatives of Ethyl 5-phenyloxazole-2-carboxylate, such as Ethyl 5-phenyl-2-(o-tolyl)-2H-1,2,3- triazole-4-carboxylate (EPTC), have focused on their interaction with globular proteins and their photophysical properties. This research is crucial for understanding the interaction of these compounds with biological systems (Li et al., 2019).

properties

IUPAC Name

ethyl 5-phenyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQAQFQUJNFEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539079
Record name Ethyl 5-phenyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenyloxazole-2-carboxylate

CAS RN

13575-16-1
Record name Ethyl 5-phenyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (1.08 mL; 7.69 mmol) was added to a mixture of 2-amino-1-phenylethanone hydrochloride (0.550 g; 3.08 mmol) and ethyl 2-chloro-2-oxoacetate (0.369 mL; 3.23 mmol) in dichloromethane (10 mL) at 0° C. The reaction mixture was then stirred at room temperature for 22 hand diluted with dichloromethane (40 mL). The organic layer was washed successively with a saturated aqueous solution of sodium carbonate, and water. The organic layer was dried over magnesium sulfate and was concentrated under reduced pressure. The crude residue was dissolved in phosphorus (V) oxychloride (10 mL) and the solution was refluxed for 4 hours. After cooling, the volatiles were removed under reduced pressure and the residue was dissolved in dichloromethane. The organic layer was then carefully washed with a saturated aqueous solution of sodium carbonate, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent 15 to 100% dichloromethane in heptane) to afford 0.146 g (22% overall yield) of ethyl 5-phenyloxazole-2-carboxylate as a solid.
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.369 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Liang, C Liu, Y Ma, Q Li - Transition metal chemistry, 1997 - Springer
Bivalent transition metal complexes of the new ligand formylferrocene 5–phenyloxazole-2–carbonylhydrazone (HFfoh) have been prepared and characterized by elemental analyses, …
Number of citations: 10 link.springer.com
S Kalinin, A Valtari, M Ruponen, E Toropainen… - Bioorganic & Medicinal …, 2019 - Elsevier
… The key building block – ethyl 5-phenyloxazole-2-carboxylate (7) was synthesized in two steps from α-aminoacetophenone hydrochloride as described previously. This compound was …
Number of citations: 15 www.sciencedirect.com
C Bracken, M Baumann - Bracken, Cormac, and Marcus …, 2020 - researchrepository.ucd.ie
A continuous flow process is presented that directly converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. This results in the first reported …
Number of citations: 0 researchrepository.ucd.ie
C Bracken, M Baumann - The Journal of Organic Chemistry, 2020 - ACS Publications
A continuous flow process is presented, which directly converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. This results in the first reported …
Number of citations: 16 pubs.acs.org
齋藤徳男, 田中千秋 - YAKUGAKU ZASSHI, 1956 - jstage.jst.go.jp
… Cyclization of ethoxalyl-aminoacetophenone (I) with phosphoryl chloride in benzene afforded ethyl 5-phenyloxazole-2-carboxylate (II) as plates, mp 60-61, in 70% yield. 2-Carboxylic …
Number of citations: 2 www.jstage.jst.go.jp

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